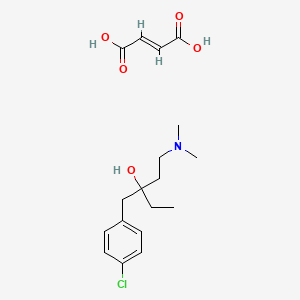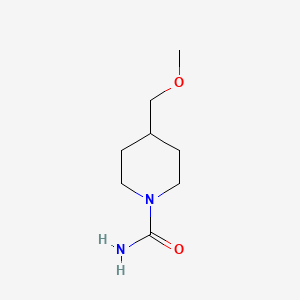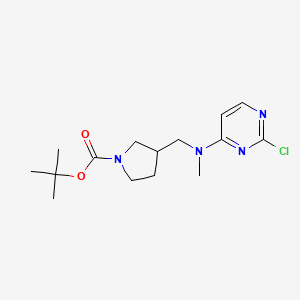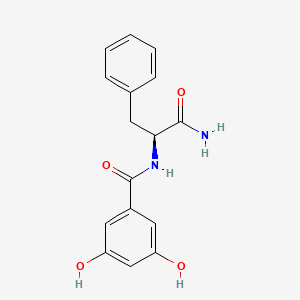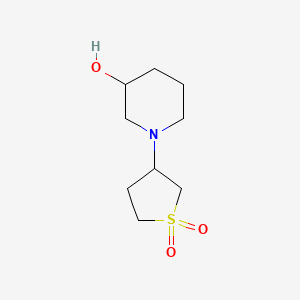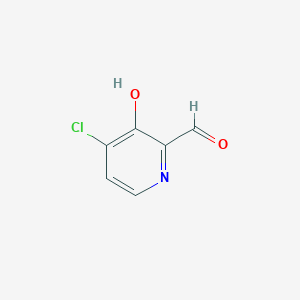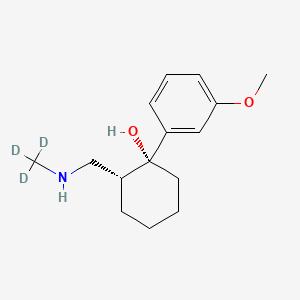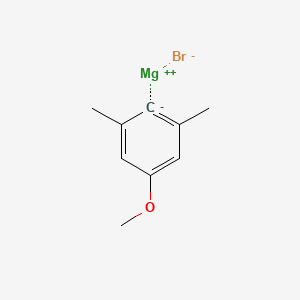methylphosphonic acid](/img/structure/B15294742.png)
[bis(phosphono(113C)methyl)amino](113C)methylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis(phosphono(113C)methyl)aminomethylphosphonic acid is a complex organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphonic acid groups, making it highly reactive and versatile in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(phosphono(113C)methyl)aminomethylphosphonic acid typically involves the reaction of phosphorous acid with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of bis(phosphono(113C)methyl)aminomethylphosphonic acid involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures a consistent supply of the compound with high purity. The use of advanced purification techniques, such as crystallization and filtration, further enhances the quality of the final product.
化学反応の分析
Types of Reactions
bis(phosphono(113C)methyl)aminomethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can be substituted with other functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
bis(phosphono(113C)methyl)aminomethylphosphonic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, water treatment chemicals, and other industrial applications due to its high reactivity and stability.
作用機序
The mechanism of action of bis(phosphono(113C)methyl)aminomethylphosphonic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phosphonic acid groups can form strong bonds with metal ions and other reactive sites, leading to the inhibition or activation of specific biochemical pathways. These interactions are crucial for its biological and industrial applications.
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonic acid derivatives, such as:
- Aminomethylphosphonic acid
- Nitrilotris(methylenephosphonic acid)
- Ethylenediaminetetra(methylenephosphonic acid)
Uniqueness
What sets bis(phosphono(113C)methyl)aminomethylphosphonic acid apart from these similar compounds is its unique structure, which includes multiple phosphonic acid groups attached to a central amino group. This structure provides it with enhanced reactivity and versatility, making it suitable for a wide range of applications in different scientific fields.
特性
分子式 |
C3H12NO9P3 |
|---|---|
分子量 |
302.03 g/mol |
IUPAC名 |
[bis(phosphono(113C)methyl)amino](113C)methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)/i1+1,2+1,3+1 |
InChIキー |
YDONNITUKPKTIG-VMIGTVKRSA-N |
異性体SMILES |
[13CH2](N([13CH2]P(=O)(O)O)[13CH2]P(=O)(O)O)P(=O)(O)O |
正規SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



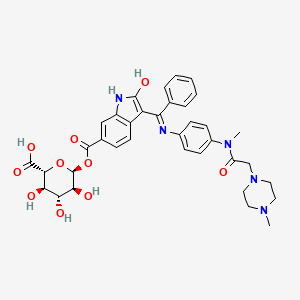
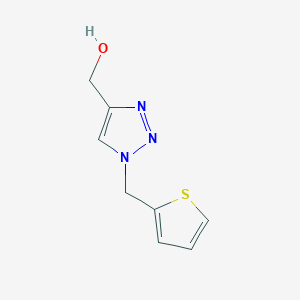
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
